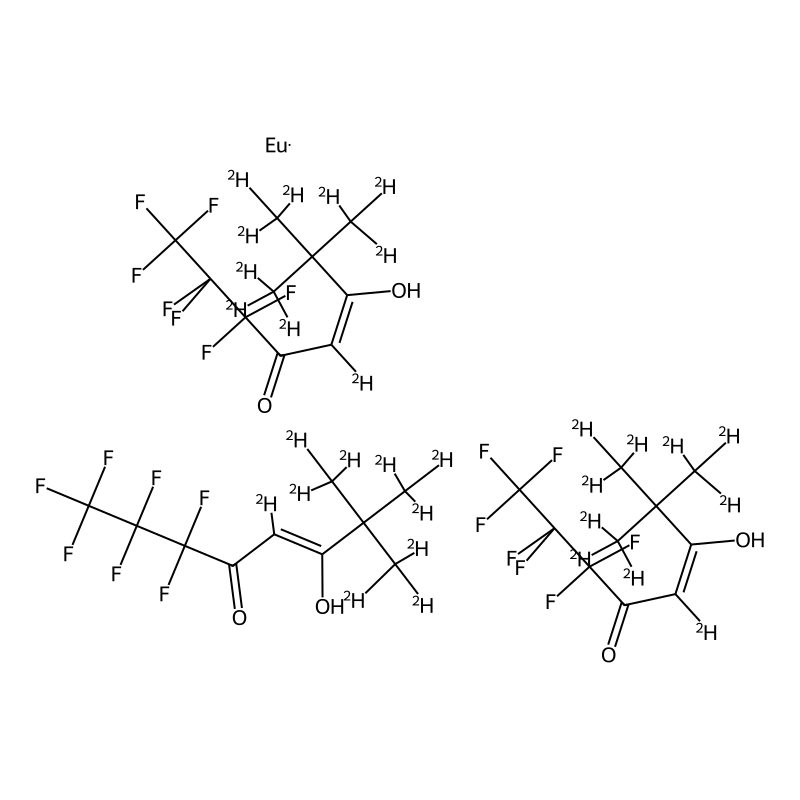

Eu(fod)3-d30

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Europium tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato), commonly referred to as Europium(III) heptafluoroacetylacetonate or Eu(fod)₃, is a coordination compound of europium. It features a central europium ion coordinated to three bidentate ligands derived from heptafluoroacetylacetone. The molecular formula for this compound is and it has a molecular weight of approximately 1040.51 g/mol . Eu(fod)₃ is characterized by its unique luminescent properties and is soluble in nonpolar organic solvents while being insoluble in water .

Europium exhibits various chemical reactivity patterns. As a member of the lanthanide series, europium can react with water, acids, and halogens:

- Reaction with Water: Europium metal reacts with water to form europium hydroxide and hydrogen gas:

- Reaction with Halogens: Europium reacts with halogens to form europium(III) halides:

- Reaction with Acids: In dilute sulfuric acid, europium dissolves to form aquated europium ions:

These reactions illustrate the electropositive nature of europium and its ability to form stable complexes .

Eu(fod)₃ can be synthesized through several methods:

- Direct Reaction: The compound can be prepared by reacting europium(III) chloride with heptafluoroacetylacetone in an organic solvent such as toluene or dichloromethane. This reaction typically involves stirring at elevated temperatures to facilitate complex formation.

- Solvent Evaporation: Another method involves dissolving europium(III) salts in a suitable solvent followed by the addition of heptafluoroacetylacetone and subsequent evaporation of the solvent to yield the desired complex.

These methods highlight the importance of careful control over reaction conditions to achieve high purity and yield of Eu(fod)₃ .

Eu(fod)₃ has several notable applications:

- Nuclear Magnetic Resonance Spectroscopy: It serves as a shift reagent to enhance chemical shift dispersion in NMR spectroscopy, improving resolution and analysis of complex mixtures.

- Catalysis: As a Lewis acid catalyst, it facilitates various organic reactions including Diels-Alder reactions and aldol additions, enhancing stereoselectivity in product formation .

- Luminescent Materials: Its luminescent properties make it suitable for applications in photonic devices and sensors.

Research on the interactions of Eu(fod)₃ with biological membranes indicates that it can alter membrane permeability. Studies utilizing electrochemical and NMR spectroscopic techniques have demonstrated its ability to influence ion transport across lipid bilayers . These properties suggest potential uses in drug delivery systems where controlled release is critical.

Several compounds share structural or functional similarities with Eu(fod)₃. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Gadolinium(III) heptafluoroacetylacetonate | Gd(fod)₃ | Similar coordination structure but lacks the paramagnetic properties of europium. |

| Dysprosium(III) heptafluoroacetylacetonate | Dy(fod)₃ | Exhibits similar catalytic properties but different luminescent characteristics. |

| Europium(III) dipivaloylmethanate | Eu(DPM)₃ | Similar structure but less lipophilic compared to Eu(fod)₃; used primarily for NMR applications. |

The unique aspect of Eu(fod)₃ lies in its superior solubility in nonpolar solvents and its pronounced paramagnetism, which enhances its effectiveness as a shift reagent compared to other lanthanide complexes .